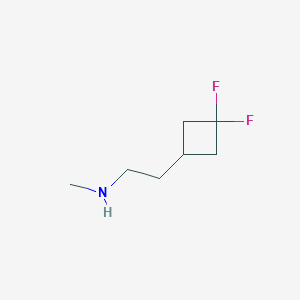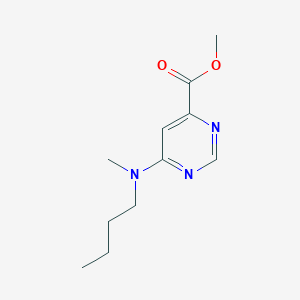
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Übersicht
Beschreibung
“2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound . Unfortunately, there is not much information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the SMILES string is “Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2” and the InChI key is "AXHOLMAQHXNIGR-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its empirical formula, molecular weight, and form. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the empirical formula is “C7H14N2O2S · 2HCl”, the molecular weight is “263.19”, and the form is "solid" .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel pharmaceuticals. Its unique structure allows for the creation of small-molecule drugs that can interact with biological targets in specific ways. For example, the azetidine moiety is known for its bioisosteric properties, which can mimic peptide bonds in biological systems . This makes it a candidate for the development of peptidomimetic drugs, potentially useful in treating a range of diseases from metabolic disorders to infectious diseases.
Agriculture
In the agricultural sector, compounds like 2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide could be explored for their potential as growth promoters or pesticides. The thiadiazolidine ring system is of interest due to its potential activity against plant pathogens . Research could focus on developing derivatives that are effective in protecting crops from fungal, bacterial, or viral infections.
Materials Science
The compound’s robust heterocyclic framework makes it an interesting candidate for materials science applications. It could be used in the design of organic semiconductors or as a monomer in polymer synthesis. The presence of sulfur and nitrogen within the ring structure may impart high thermal stability and unique electronic properties to the resulting materials .
Environmental Science
Environmental remediation techniques could benefit from the incorporation of such heterocyclic compounds. Their potential to bind heavy metals or act as catalysts in the breakdown of pollutants warrants investigation. The compound’s structural components might be tailored to create selective filters or reactive agents that target specific environmental contaminants .
Biochemistry
In biochemistry, this compound could serve as a probe to study enzyme-substrate interactions, given its resemblance to biologically relevant motifs. It could be used to design inhibitors or activators for enzymes that are crucial in metabolic pathways. Additionally, its potential to form stable complexes with biomolecules could be valuable in structural biology studies to understand protein folding and function .
Pharmacology
Pharmacologically, the compound’s core structure could be modified to develop new therapeutic agents. The azetidine ring, in particular, is known to improve pharmacokinetic properties like membrane permeability and metabolic stability. This could lead to the discovery of drugs with better oral bioavailability and longer half-life in the body .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c12-14(13)10(7-1-2-7)3-4-11(14)8-5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIVCCFPSQMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



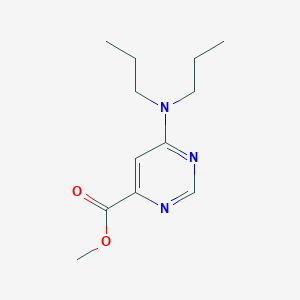

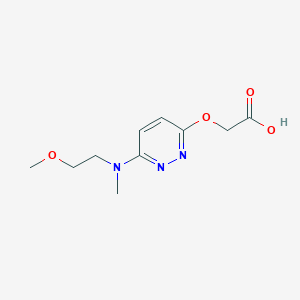
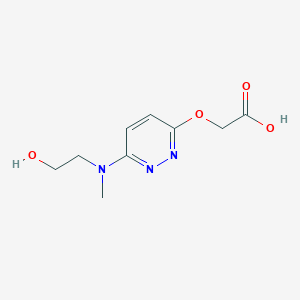
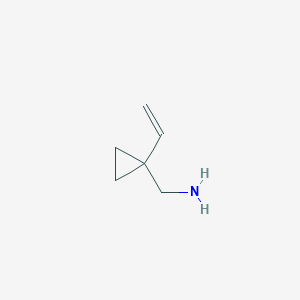


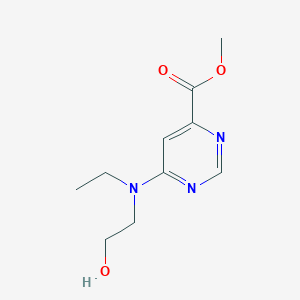
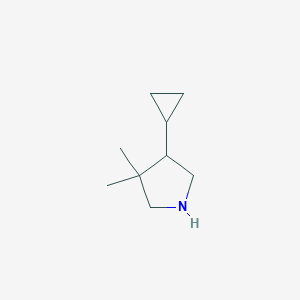
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
